molecular formula C12H18F6N2O5 B3019457 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid CAS No. 2344678-22-2

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid

Cat. No.: B3019457
CAS No.: 2344678-22-2
M. Wt: 384.275
InChI Key: RHEDKGLIILRFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxetane and diazepane rings with the trifluoroacetic acid moiety. Oxetane is a four-membered ring containing one oxygen atom, while diazepane is a seven-membered ring containing two nitrogen atoms. The trifluoroacetic acid moiety is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and diazepane rings followed by their coupling with trifluoroacetic acid. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Diazepane derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of diazepinones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.

    Reduction: The diazepane ring can be reduced to form piperidine or other nitrogen-containing heterocycles.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the diazepane ring can produce piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane and diazepane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity for specific targets by influencing its electronic and steric properties .

Properties

IUPAC Name

1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEDKGLIILRFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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